O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine
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Overview
Description
O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine is a chemical compound with the molecular formula C7H10N2O It is a hydroxylamine derivative, which means it contains a hydroxylamine functional group (-NHOH) attached to a pyridine ring
Mechanism of Action
Target of Action
A similar compound, (1e)-5- (1-piperidin-4-yl-3-pyridin-4-yl-1h-pyrazol-4-yl)-2,3-dihydro-1h-inden-1-one oxime, targets the protein serine/threonine-protein kinase b-raf . This protein plays a crucial role in regulating cell growth .
Mode of Action
It’s known that hydroxylamines can participate in various chemical reactions, including oxygen atom transfer reactions .
Biochemical Pathways
A recent study has shown that hydroxylamine can be synthesized from air and water via a plasma-electrochemical cascade pathway . This process involves the plasma treatment of ambient air and water to deliver a nitric acid solution, which is then selectively electroreduced to hydroxylamine using a bismuth-based catalyst .
Result of Action
It’s known that hydroxylamines are important nitrogenous feedstocks for the chemical industry .
Action Environment
The action of O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine can be influenced by various environmental factors. For instance, the synthesis of hydroxylamine from air and water via a plasma-electrochemical cascade pathway is powered by electricity and occurs at mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine typically involves the reaction of pyridine derivatives with hydroxylamine. One common method is the reduction of oximes, which are compounds containing the functional group -C=N-OH. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production of hydroxylamine derivatives, including this compound, can involve processes such as electrodialysis coupled with oxime hydrolysis. This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a single electrodialysis stack, offering efficient mass transfer and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Acetohydroxamic acid: A hydroxylamine derivative used to treat urinary tract infections.
Uniqueness
O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine is unique due to its specific structure, which includes a pyridine ring and a hydroxylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
O-[(1S)-1-pyridin-4-ylethyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10-8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTPVEMEDRWBKE-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)ON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)ON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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